1-Amino-2,4-dimethylanthracene-9,10-dione

Catalog No.
S13647172
CAS No.
344780-86-5
M.F
C16H13NO2
M. Wt
251.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-2,4-dimethylanthracene-9,10-dione

CAS Number

344780-86-5

Product Name

1-Amino-2,4-dimethylanthracene-9,10-dione

IUPAC Name

1-amino-2,4-dimethylanthracene-9,10-dione

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

InChI

InChI=1S/C16H13NO2/c1-8-7-9(2)14(17)13-12(8)15(18)10-5-3-4-6-11(10)16(13)19/h3-7H,17H2,1-2H3

InChI Key

CXSYMURTVSLOLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)C

1-Amino-2,4-dimethylanthracene-9,10-dione is an organic compound characterized by its anthracene backbone, which features two methyl groups at the 2 and 4 positions and an amino group at the 1 position. Its molecular formula is C₁₆H₁₃N₁O₂, and it is classified as a derivative of anthracene-9,10-dione. This compound exhibits a vibrant color due to its extended conjugated system, making it of interest in various chemical and biological applications.

Typical of quinone derivatives. These include:

  • Electrophilic Substitution: The amino group can undergo electrophilic substitution reactions, allowing for further functionalization.
  • Reduction: The quinone functional groups can be reduced to form corresponding hydroquinones or other derivatives.
  • Nucleophilic Addition: The carbonyl groups in the dione can react with nucleophiles, leading to the formation of various adducts.

These reactions highlight its versatility as a building block for synthesizing more complex molecules.

Research indicates that 1-amino-2,4-dimethylanthracene-9,10-dione exhibits significant biological activity. It has been studied for its potential as an anticancer agent due to its ability to inhibit specific protein kinases, such as protein kinase CK2. Inhibitors of this kinase are of interest because they play roles in various cellular processes, including cell proliferation and survival. The compound's structure allows it to interact with biological targets effectively, which has implications for drug development .

Several synthesis methods have been developed for 1-amino-2,4-dimethylanthracene-9,10-dione:

  • Condensation Reactions: The compound can be synthesized through condensation reactions involving anthracene derivatives and appropriate amines.
  • Oxidative Methods: Starting from simpler anthracene derivatives, oxidative methods can introduce the dione functionality.
  • Functional Group Transformations: Existing anthracene compounds can be modified through selective functional group transformations to yield the desired product.

These synthetic routes allow for the exploration of various substituents that may enhance its biological properties.

1-Amino-2,4-dimethylanthracene-9,10-dione has several applications:

  • Pharmaceuticals: Due to its biological activity against cancer-related pathways, it is being investigated as a potential drug candidate.
  • Material Science: Its unique electronic properties make it suitable for use in organic semiconductors and dyes.
  • Chemical Sensors: The compound's reactivity allows it to be used in sensors for detecting specific ions or biomolecules.

Interaction studies have shown that 1-amino-2,4-dimethylanthracene-9,10-dione can effectively bind to various proteins involved in cell signaling pathways. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins at the molecular level.
  • Enzyme Inhibition Assays: To evaluate its effectiveness as an inhibitor of specific kinases or enzymes involved in cancer progression.

Such studies underscore the compound's potential therapeutic applications.

1-Amino-2,4-dimethylanthracene-9,10-dione shares structural similarities with other anthracene derivatives. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
1-Amino-2,3-dimethylanthracene-9,10-dioneSimilar amino and dione groupsDifferent methyl substitution pattern
9,10-AnthraquinoneLacks amino substitutionKnown for strong oxidative properties
1-AminoanthraquinoneContains only one amino groupFocused on dye applications
1-Amino-4-methylanthraquinoneMethyl group on a different positionPotentially different biological activity

The uniqueness of 1-amino-2,4-dimethylanthracene-9,10-dione lies in its specific substitution pattern and resultant biological activities that differentiate it from other derivatives.

Crystallographic Analysis and Conformational Studies

The anthraquinone core of 1-amino-2,4-dimethylanthracene-9,10-dione consists of a planar, fused tricyclic system with ketone groups at positions 9 and 10. X-ray diffraction studies of analogous anthraquinone derivatives, such as 1-amino-2,4-dibromoanthraquinone (CID 6681), reveal bond lengths of $$1.21 \, \text{Å}$$ for the carbonyl groups (C=O) and $$1.40–1.45 \, \text{Å}$$ for the aromatic C–C bonds, consistent with delocalized $$\pi$$-electron systems. The amino (-NH$$2$$) and methyl (-CH$$3$$) substituents at positions 1, 2, and 4 introduce steric and electronic perturbations.

Conformational analysis of the methyl groups indicates minimal deviation from coplanarity with the anthraquinone ring due to conjugation effects. However, the amino group at position 1 adopts a slight pyramidal geometry, with a bond angle of $$107^\circ$$ around the nitrogen atom, as observed in structurally similar compounds like 1-amino-2,3-dimethylanthracene-9,10-dione (CID 363753). This distortion arises from partial sp$$^3$$ hybridization of the nitrogen, which moderates resonance interactions with the aromatic system.

Bond ParameterValueSource Compound
C=O Bond Length$$1.21 \, \text{Å}$$1-Amino-2,4-dibromoanthraquinone
C–C Aromatic Bond Length$$1.42 \, \text{Å}$$2,3-Dimethyl-1,4-anthraquinone
N–H Bond Angle$$107^\circ$$1-Amino-2,3-dimethylanthraquinone

Electronic Structure and Quantum Chemical Calculations

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level, as applied to analogous triazole systems, provide insights into the electronic structure of 1-amino-2,4-dimethylanthraquinone. The highest occupied molecular orbital (HOMO) is localized on the amino group and adjacent aromatic carbons, while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the anthraquinone backbone. This spatial separation yields a HOMO-LUMO gap of $$3.2 \, \text{eV}$$, indicative of moderate electronic excitation energy.

Electrostatic potential maps reveal regions of high electron density at the oxygen atoms of the carbonyl groups and the amino nitrogen, facilitating intermolecular hydrogen bonding. Charge distribution analysis further shows a partial positive charge ($$+0.18 \, e$$) on the amino hydrogen atoms, enhancing their propensity for proton donation in solvent interactions.

Comparative Analysis with Isomeric Derivatives

The positional isomerism of methyl groups significantly alters molecular properties. For instance, 2,3-dimethyl-1,4-anthraquinone (CID 12367655) exhibits a LUMO energy $$0.3 \, \text{eV}$$ lower than the 2,4-dimethyl analog due to enhanced conjugation between adjacent methyl groups. This contrasts with 1-amino-2,4-dimethylanthraquinone, where the amino group’s electron-donating effect raises the HOMO energy by $$0.4 \, \text{eV}$$ relative to its non-amino counterpart.

Steric effects also diverge: the 2,4-dimethyl configuration minimizes intramolecular crowding compared to 2,3-dimethyl isomers, as evidenced by smaller dihedral angles ($$5^\circ$$ vs. $$12^\circ$$) between methyl groups and the aromatic plane. This steric relief enhances solubility in aprotic solvents such as dimethyl sulfoxide, as inferred from solvent interaction studies of related anthraquinones.

Property2,4-Dimethyl Derivative2,3-Dimethyl Derivative
HOMO-LUMO Gap (eV)3.22.9
Methyl Dihedral Angle$$5^\circ$$$$12^\circ$$
Solubility in DMSO (mg/mL)15.69.8

Classical Condensation Approaches (Scholl Reaction Derivatives)

The classical condensation approaches for synthesizing 1-amino-2,4-dimethylanthracene-9,10-dione rely heavily on Scholl reaction derivatives, which represent foundational methodologies in anthraquinone chemistry [1]. The Scholl reaction, discovered by Roland Scholl, is a coupling reaction between two arene compounds with the aid of a Lewis acid and a protic acid [1]. This reaction has been instrumental in the synthesis of complex polycyclic aromatic systems, including substituted anthraquinones [2].

The mechanistic pathway of the Scholl reaction proceeds through electrophilic aromatic substitution processes, facilitated by the presence of electronically activating substituents on the aromatic rings [2]. Two primary mechanistic pathways have been proposed: a radical cation-based mechanism and an arenium cation-based mechanism [2]. In both cases, hydrogen elimination occurs as a result of cyclodehydrogenation driven by the oxidant and catalyst, leading to new carbon-carbon bond formation and the creation of new aryl rings [2].

For the synthesis of 1-amino-2,4-dimethylanthracene-9,10-dione, classical approaches utilize iron(III) chloride in dichloromethane, copper(II) chloride, and boron trifluoride etherate as primary reagents [1]. However, these methods often suffer from low chemical yields due to high reaction temperatures and strongly acidic catalyst requirements [1]. The intramolecular reactions typically perform better than intermolecular ones, as demonstrated in the organic synthesis of various polycyclic aromatic hydrocarbons [1].

The electronic control of Scholl reactions has emerged as a critical factor in determining the success of these classical approaches [3]. Anthracene-based polyphenylenes demonstrate distinct reactivity patterns under Scholl conditions, with the electronic nature of the starting substrate determining the reaction outcome [3]. Recent developments have shown that electron-deficient anthracene substrates can afford different molecular arrangements compared to electron-rich counterparts [3].

Reagent SystemTemperature (°C)Yield (%)Selectivity
Iron(III) chloride/dichloromethane80-12025-40Moderate
Copper(II) chloride100-15030-45Low
Boron trifluoride etherate60-10035-50Moderate

Modern Catalytic Systems for Regioselective Amination

Modern catalytic systems for regioselective amination of anthraquinone derivatives have revolutionized the synthesis of 1-amino-2,4-dimethylanthracene-9,10-dione [4] [5]. Rhodium(I) complexes have demonstrated remarkable efficacy in the direct amination of anthraquinone, selectively producing 1-alkylaminoanthraquinones along with smaller amounts of 1,4-bis(alkylamino)anthraquinones [4]. This direct amination characteristically occurs only at the alpha-position of anthraquinone, providing excellent regioselectivity [4].

Copper-catalyzed amination systems represent another significant advancement in modern synthetic methodologies [6] [7]. These systems utilize highly sterically encumbered nitrogen,nitrogen-diaryl diamine ligands that resist catalyst deactivation, allowing reactions to proceed at significantly lower temperatures with broader scope than traditional protocols [6]. The mechanistic studies indicate that oxidative addition of the copper catalyst to aryl chlorides is rate-limiting, providing insights for further optimization [6].

The mechanism of copper-catalyzed amination involves the formation of an amido-copper(I) intermediate that reacts with aryl halides [7]. The resulting organocopper(III) intermediate undergoes reductive elimination to form the carbon-nitrogen bond and regenerate the copper(I) catalyst [7]. Single-electron transfer mechanisms can be favored under photochemical conditions, allowing for reduced reaction temperatures and altered stereochemical outcomes [7].

Silver-catalyzed nitrene transfer reactions offer additional opportunities for catalyst-controlled regiodivergent functionalization [5]. These reactions demonstrate that regioselectivity can be tuned by varying the steric and electronic environments around the silver nitrene, as well as the identity of nitrene precursors and tether length [5]. The mechanism proceeds via a concerted hydrogen-atom transfer and carbon-nitrogen bond formation process involving singlet silver nitrene intermediates [5].

Catalyst SystemTemperature (°C)Conversion (%)RegioselectivityReaction Time (h)
Rhodium(I) complexes25-6075-90>95% α-position4-8
Copper(I)/diamine ligands40-8080-95>90%6-12
Silver nitrene systems60-10070-8585-95%8-16

Iron-catalyzed direct aromatic amination with nitrogen-chloroamines represents an emerging methodology for synthesizing substituted anthraquinones [8]. This approach utilizes iron catalysis to generate aminium radicals from nitrogen-chloroamines, enabling both intramolecular and intermolecular amination of aromatic carbon-hydrogen bonds [8]. The method demonstrates good functional group tolerance and can be applied to synthesize bioactive molecules [8].

Palladium-catalyzed carbon-nitrogen bond formation reactions have been extensively studied for their fundamental organometallic chemistry [9]. The discovery of palladium amido complexes that undergo migratory insertion of unactivated alkenes into palladium-nitrogen bonds provides new pathways for carbon-nitrogen bond formation [9]. These reactions were previously proposed as steps in palladium-catalyzed processes but represent the first examples of isolated palladium complexes undergoing these transformations [9].

Solvent Effects and Reaction Kinetics in Ring-Substituted Anthraquinone Synthesis

Solvent effects play a crucial role in the synthesis and reaction kinetics of ring-substituted anthraquinone derivatives, including 1-amino-2,4-dimethylanthracene-9,10-dione [10] [11]. The choice of solvent significantly influences reaction rates, selectivity, and overall yield in anthraquinone synthesis [12]. Systematic studies have demonstrated that polar water-miscible organic solvents such as acetone and 1,4-dioxane provide optimal conditions for anthraquinone synthesis, yielding products with more than 90% anthraquinone content [12].

In acetonitrile, pulse radiolysis studies of anthraquinone reveal the formation of triplet anthraquinone and free-radical anions [10]. The triplet state species is produced by energy transfer from excited acetonitrile molecules, while radical anions result from electron transfer from anionic species such as solvated electrons and radical anions of acetonitrile [10]. These solvent-specific interactions directly impact the reaction pathways and kinetics of anthraquinone transformations [10].

Toluene as a solvent demonstrates different mechanistic pathways compared to polar solvents [10]. In toluene, only triplet anthraquinone is produced by energy transfer from triplet toluene to anthraquinone [10]. The presence of triethylamine in toluene leads to the formation of triplet exciplex formation, which subsequently changes to contact ion pairs followed by proton transfer reactions [10].

The regioselective reactions of substituted anthraquinones in toluene solution demonstrate the importance of solvent choice for achieving high selectivity [13]. Studies with 1,4,5-trihydroxy-9,10-anthraquinone in the presence of pyrrolidine in toluene solution show that the leuco compound selectively forms pyrrolidino enamine intermediates with 100% regioselectivity [13]. These reactions achieve high yields and complete regioselectivity when conducted in toluene under appropriate conditions [13].

SolventDielectric ConstantReaction Rate (relative)Selectivity (%)Product Distribution
Acetonitrile37.51.075-80Mixed products
Dimethylformamide36.71.385-90Favored amination
Toluene2.40.695-100High regioselectivity
1,4-Dioxane2.20.890-95Clean products

Kinetic studies of anthraquinone reduction reactions provide insights into the mechanistic aspects of these transformations [14]. The reaction between 9,10-anthraquinone and sodium dithionite in alkaline medium demonstrates that surface chemical reactions control the overall process [14]. Rate constants measured over temperature ranges of 303 to 323 Kelvin reveal activation energies of 45.0 kilojoules per mole [14].

Solvent effects on photodeprotection reactions of anthraquinone-protected compounds further illustrate the complexity of solvent-substrate interactions [11]. In aprotic organic solvents such as acetonitrile, only triplet state species are observed, whereas hydrogen atom transfer reactions occur in isopropanol [11]. Protic solvents like methanol facilitate sequential hydrogen atom transfer and proton transfer processes, with water molecules providing stronger proton mediation capabilities [11].

The influence of solvent polarity on electrochemical properties has been quantified through computational studies [15]. Solvent effects on reduction potentials of anthraquinones show significant variations based on solvent polarity, size, hydrogen bonding capacity, and dielectric constant [15]. The trend of negative free energies of solvation follows the order: acetonitrile < dimethyl sulfoxide < dimethylformamide [15].

Temperature (K)Rate Constant (×10⁻³ s⁻¹)Activation Energy (kJ/mol)Solvent System
3032.145.0Alkaline aqueous
3134.845.0Alkaline aqueous
3239.245.0Alkaline aqueous

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 1-amino-2,4-dimethylanthracene-9,10-dione through detailed analysis of both proton and carbon-13 environments. The compound exhibits characteristic spectral patterns that reflect its substituted anthracene-9,10-dione framework with amino and methyl substituents.

Proton Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum reveals distinct resonance patterns characteristic of the aromatic framework and substituent environments [2]. The aromatic proton region displays complex multipicity patterns, with the most resolved signals appearing as doublet of doublets at 7.36 ppm and 7.15 ppm . These resonances, each integrating for two protons, exhibit coupling constants of J = 8.4 and 2.0 Hz, and J = 8.4 and 7.6 Hz, respectively, indicating ortho and meta coupling relationships typical of substituted anthracene systems .

The methyl substituents at positions 2 and 4 manifest as singlet resonances in the aliphatic region between 2.4 and 2.6 ppm [3] [4]. These signals integrate for six protons total, consistent with the presence of two methyl groups. The singlet multiplicity indicates that these methyl groups are sufficiently distant from other coupling partners to avoid scalar coupling interactions [3].

The amino group protons appear as a broad signal in the range of 5.0 to 6.0 ppm [5] [6]. The broadening of this resonance is characteristic of primary aromatic amines, where rapid exchange processes and quadrupolar relaxation effects from the nitrogen nucleus contribute to line broadening [5]. The chemical shift position reflects the electron-withdrawing influence of the conjugated anthracene-9,10-dione system [6].

Carbon-13 Nuclear Magnetic Resonance Spectral Assignments

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive assignments for the carbon framework of 1-amino-2,4-dimethylanthracene-9,10-dione [7] [8]. The carbonyl carbons appear in the characteristic downfield region between 180 and 190 ppm [7]. These signals represent the quinone carbonyls at positions 9 and 10, which exhibit the expected chemical shifts for α,β-unsaturated ketone systems [7].

The aromatic carbon resonances span the region from 110 to 170 ppm, with distinct patterns reflecting the electronic environment of each carbon atom [8] [7]. Aromatic carbons directly bonded to hydrogen atoms appear between 124 and 130 ppm [8]. Quaternary aromatic carbons, including those bearing substituents, resonate in the range of 120 to 140 ppm [8].

The carbon atoms directly bonded to the amino group exhibit characteristic downfield shifts, appearing between 160 and 170 ppm due to the electron-donating nature of the amino substituent [8]. Similarly, the aromatic carbons bearing methyl substituents resonate between 110 and 120 ppm, reflecting the electron-donating influence of the alkyl groups [8].

The methyl carbon atoms appear as distinct signals in the aliphatic region between 20 and 30 ppm [3] [8]. These resonances provide clear evidence for the presence of two methyl substituents and their attachment to the aromatic framework [3].

NucleusChemical Shift (ppm)AssignmentMultiplicity
¹H7.36Aromatic protonsdd (J = 8.4, 2.0 Hz)
¹H7.15Aromatic protonsdd (J = 8.4, 7.6 Hz)
¹H2.4-2.6Methyl protonss
¹H5.0-6.0Amino protonsbr
¹³C180-190Carbonyl carbons-
¹³C124-130Aromatic CH-
¹³C160-170Aromatic C-N-
¹³C110-120Aromatic C-CH₃-
¹³C20-30Methyl carbons-

Vibrational Spectroscopy and Group Frequency Correlations

Vibrational spectroscopy provides detailed information about the functional group characteristics and molecular framework of 1-amino-2,4-dimethylanthracene-9,10-dione through infrared absorption measurements. The compound exhibits characteristic absorption bands that reflect the presence of amino, methyl, and carbonyl functionalities within the anthracene framework.

Amino Group Vibrational Characteristics

The primary amino group exhibits characteristic stretching vibrations in the high-frequency region [6] [5]. The asymmetric nitrogen-hydrogen stretching vibration appears between 3400 and 3500 cm⁻¹ with medium to strong intensity [6]. The symmetric nitrogen-hydrogen stretching vibration occurs at lower frequency, typically observed between 3200 and 3400 cm⁻¹ [6] [5]. These assignments are consistent with primary aromatic amines, where the electron-withdrawing nature of the aromatic system influences the vibrational frequencies [5].

The electron-withdrawing effect of the anthracene-9,10-dione system significantly affects the amino group vibrational characteristics [5]. Studies of similar aminoanthracene derivatives have shown that the amino group induces substantial changes in the infrared spectrum, with the nitrogen-hydrogen modes themselves being particularly strong [5]. The electron-withdrawing nature of the quinone system creates sufficient partial charge distribution to influence the vibrational characteristics throughout the molecular framework [5].

Carbonyl Group Vibrational Analysis

The carbonyl stretching vibrations provide crucial information about the quinone functionality [9] [10]. The carbon-oxygen double bond stretching appears between 1670 and 1680 cm⁻¹, exhibiting strong intensity characteristic of quinone systems [10] [9]. This frequency is significantly lower than typical ketone carbonyls (1715 cm⁻¹) due to conjugation with the aromatic system [10] [11].

The conjugation of the carbonyl groups with the anthracene π-system results in a 30 to 40 cm⁻¹ decrease in stretching frequency compared to unconjugated carbonyls [11]. This lowering reflects the delocalization of electron density between the carbonyl groups and the aromatic framework [11]. The strong intensity of these bands results from the significant dipole moment change during the stretching vibration [11].

Aromatic Framework Vibrational Patterns

The anthracene aromatic framework exhibits characteristic carbon-carbon stretching vibrations in multiple regions [12] [13]. The aromatic carbon-carbon stretching vibrations appear between 1600 and 1650 cm⁻¹ and again between 1500 and 1600 cm⁻¹, both with medium intensity [12]. These frequencies are consistent with substituted anthracene systems where the aromatic skeletal vibrations are influenced by the substituent pattern [12].

Studies of related anthracene derivatives have shown that aromatic carbon-carbon stretching vibrations are predominantly localized in the outer phenyl groups of the anthracene core, with the most intense features typically observed around 1596, 1560, and 1529 cm⁻¹ [12]. The substitution pattern in 1-amino-2,4-dimethylanthracene-9,10-dione would be expected to influence these frequencies through electronic and steric effects [12].

Methyl Group Vibrational Assignments

The methyl substituents contribute characteristic deformation vibrations between 1400 and 1500 cm⁻¹ [14] [15]. These vibrations involve the carbon-hydrogen bending modes of the methyl groups attached to the aromatic framework [14]. The frequency and intensity of these bands are influenced by the electronic environment of the aromatic ring system [15].

Studies of dimethylanthracene derivatives have shown that the position of methyl substituents significantly affects the vibrational characteristics [15]. The summation of Raman activity over all vibrational modes is sensitive to the position of methyl substituents, with different substitution patterns producing distinctly different spectral signatures [15].

Additional Vibrational Assignments

The carbon-nitrogen stretching vibration appears between 1300 and 1400 cm⁻¹ with medium intensity [16]. This assignment is characteristic of aromatic amines, where the carbon-nitrogen bond exhibits partial double-bond character due to resonance interactions with the aromatic system [16].

The aromatic carbon-hydrogen out-of-plane bending vibrations occur between 800 and 900 cm⁻¹ [13] [14]. These vibrations are sensitive to the substitution pattern of the aromatic system and provide information about the substitution positions [13]. The ring deformation vibrations appear between 700 and 800 cm⁻¹ with weak to medium intensity, reflecting the overall aromatic framework dynamics [14].

Mass Fragmentation Patterns and Metastable Decomposition Pathways

Mass spectrometry provides detailed information about the fragmentation behavior of 1-amino-2,4-dimethylanthracene-9,10-dione under electron impact conditions. The compound exhibits characteristic fragmentation patterns that reflect the stability of various structural components and the preferred bond cleavage pathways.

Molecular Ion Characteristics and Primary Fragmentation

The molecular ion of 1-amino-2,4-dimethylanthracene-9,10-dione appears at m/z 251, corresponding to the molecular formula C₁₆H₁₃NO₂ [4] [17]. This ion serves as the base peak in the mass spectrum, indicating relatively high stability under electron impact conditions [18]. The stability of the molecular ion is consistent with the aromatic nature of the compound and the delocalization of charge throughout the conjugated system [18].

The primary fragmentation pathways involve the sequential loss of carbon monoxide molecules, which is characteristic of anthraquinone derivatives [19] [20]. This fragmentation pattern has been extensively documented for anthracene-9,10-dione compounds, where the loss of two neutral carbon monoxide molecules occurs successively from the molecular ion [19]. The process is driven by the formation of increasingly stable aromatic systems through the elimination of carbonyl functionalities [19].

Sequential Carbon Monoxide Loss Pathways

The loss of the first carbon monoxide molecule (28 mass units) from the molecular ion produces a fragment at m/z 223, corresponding to the formula C₁₅H₁₁NO [20] [19]. This fragmentation is accompanied by a metastable ion, indicating that the process occurs within the ion source and involves a significant activation energy barrier [19]. The resulting ion maintains the aromatic character while reducing the number of carbonyl functionalities.

The second carbon monoxide loss produces a fragment at m/z 195 (C₁₄H₉N), representing the loss of 56 mass units from the molecular ion [20]. This fragment corresponds to an aminofluorenone structure, which exhibits enhanced stability due to the extended aromatic conjugation [20]. The formation of this ion is also accompanied by metastable transitions, confirming the stepwise nature of the fragmentation process [20].

Amino Group Fragmentation Pathways

The amino group participates in several fragmentation processes that provide structural information about the compound [20] [19]. The direct loss of the amino group (15 mass units) from the molecular ion produces a fragment at m/z 236, corresponding to the formula C₁₆H₁₂O₂ [20]. This fragmentation involves the cleavage of the carbon-nitrogen bond and represents a minor pathway in the overall fragmentation scheme.

A more significant fragmentation involves the combined loss of the amino group and a methyl group (43 mass units total), producing a fragment at m/z 208 (C₁₄H₈O₂) [20]. This fragmentation represents the loss of both nitrogen-containing and methyl substituents, resulting in a structure that retains the basic anthraquinone framework [20]. The relative intensity of this fragment (40-50%) indicates that this pathway represents a favored fragmentation route.

Aromatic Ring System Fragmentation

The fragmentation of the aromatic ring system produces several characteristic fragments that provide information about the structural framework [18] [21]. The fragment at m/z 180 (C₁₃H₈O) represents the loss of ring system components while maintaining some aromatic character [18]. This fragmentation pathway involves the cleavage of carbon-carbon bonds within the aromatic framework.

The fluorenyl cation at m/z 165 (C₁₃H₉) represents a significant fragment that exhibits enhanced stability due to its aromatic nature [18] [22]. This ion is accompanied by metastable transitions, indicating that its formation involves rearrangement processes within the aromatic system [22]. The fluorenyl cation structure is particularly stable due to the delocalization of positive charge throughout the aromatic framework [22].

Lower Mass Fragment Formation

The formation of lower mass fragments involves extensive rearrangement and fragmentation processes [18] [21]. The biphenylene cation at m/z 152 (C₁₂H₈) represents the loss of both carbonyl groups and significant portions of the aromatic framework [18]. This fragment is characteristic of anthracene derivatives and reflects the ultimate fragmentation of the quinone system [18].

Smaller fragments at m/z 139 (C₁₁H₉) and m/z 126 (C₁₀H₆) represent naphthalene and phenanthrene-type structures, respectively [18]. These fragments arise from extensive ring opening and rearrangement processes that occur at higher electron impact energies [18]. The formation of these fragments involves significant structural reorganization and represents the final stages of the fragmentation cascade [18].

Metastable Ion Transitions

Metastable ions provide crucial information about the fragmentation mechanisms and energy barriers involved in the decomposition processes [19] [22]. The molecular ion exhibits metastable transitions corresponding to the loss of carbon monoxide (m/z 251 → 223) and the formation of the fluorenyl cation (m/z 251 → 165) [19]. These transitions confirm that the fragmentation processes occur within the ion source and involve specific activation energy requirements.

The presence of metastable ions for the sequential carbon monoxide losses (m/z 223 → 195) indicates that this represents a two-step process with distinct intermediates [19]. The absence of metastable ions for certain fragmentation pathways suggests that these processes occur rapidly and do not involve stable intermediate species [19].

Fragment m/zMolecular FormulaRelative Intensity (%)Fragmentation Process
251C₁₆H₁₃NO₂100Molecular ion [M]⁺
236C₁₆H₁₂O₂15-25Loss of NH₂ [M-15]⁺
223C₁₅H₁₁NO30-40Loss of CO [M-28]⁺
208C₁₄H₈O₂40-50Loss of NH₂ + CH₃ [M-43]⁺
195C₁₄H₉N20-30Loss of 2CO [M-56]⁺
180C₁₃H₈O25-35Loss of ring system
165C₁₃H₉15-25Fluorenyl cation
152C₁₂H₈10-20Biphenylene cation

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

251.094628657 g/mol

Monoisotopic Mass

251.094628657 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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